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Compound of Interest

Compound Name: TID43

Cat. No.: B116985

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not currently provide specific details on

the cellular uptake and metabolism of TID43. This guide, therefore, focuses on the established
mechanism of action and the observed cellular and molecular effects of this compound based

on existing research.

Core Compound Summary

TID43, with the chemical name 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-
yl)acetic acid, is a potent inhibitor of protein kinase CK2.[1][2][3] It is utilized in research,
particularly for its anti-angiogenic properties.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data available for TID43 and its related
compounds.

Table 1: Inhibitory Activity of TID43

Target Kinase IC50 Value Reference

| Protein Kinase CK2 | 0.3 uM | |
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Table 2: Specificity of TID Compounds Against Various Protein Kinases

Compound CK2 DYRK1a MSK1 GSK3 CDK5
TID43 11% 80% 64% >50% >50%
TID46 7% 83% 70% >50% >50%
TID48 15% 60% 78% >50% >50%
TID58 18% 70% 76% >50% >50%

Residual activity determined in the presence of 10 uM inhibitor, expressed as a percentage of
the control without inhibitor. The final ATP concentration in the experiment was 100 uM.

Table 3: Effective Concentration for Cellular Effects

. Effective
Cell Lines Effect Reference

Concentration
Morphological
Human Astrocytes alterations (cell
(HAST-40) retraction and
rounding)

50-100 pM

| Human Brain Microvascular Endothelial Cells (HBMVEC) | Morphological alterations (cell

retraction and rounding) | 50-100 uM | |

Experimental Protocols
Evaluation of Cell Shape Changes and Viability

This protocol is based on studies observing the morphological alterations in cultured human
cells upon treatment with CK2 inhibitors like TID43.

o Cell Culture:

o Human astrocytes (HAST-40) and human brain microvascular endothelial cells (HBMVEC)
are cultured in appropriate media supplemented with fetal bovine serum and growth
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factors.
o Cells are maintained in a humidified incubator at 37°C with 5% CO2.

e Treatment with TID43:
o Cells are seeded in culture plates and allowed to attach.

o TID43 is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at
concentrations ranging from 10 to 200 pM.

o Control cells are treated with the vehicle alone.
e Assessment of Morphological Changes:

o Cell morphology is observed using a phase-contrast microscope at various time points
(e.g., within 6 hours) after treatment.

o Changes such as cell retraction, rounding, and detachment are documented.
 Viability Assay:

o To distinguish between morphological changes and cell death, a viability assay (e.qg.,
Trypan Blue exclusion or a commercial viability kit) can be performed.

o The reversibility of the morphological changes can be assessed by washing out the
inhibitor and observing the cells for recovery.

Western Blot Analysis of MAPK Signaling Pathway

This protocol is designed to investigate the effect of TID43 on the activation of key signaling
pathways, as reported in the literature.

e Cell Lysis:

o HBMVEC cells are treated with TID43 (e.g., at 50-100 uM) for various durations (e.g., 6 to
48 hours).
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o After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed
in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase
inhibitors.

e Protein Quantification:

o The total protein concentration in the cell lysates is determined using a protein assay, such
as the bicinchoninic acid (BCA) assay.

o SDS-PAGE and Western Blotting:

o Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

o The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

o The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

o The membrane is incubated with primary antibodies specific for the phosphorylated
(activated) forms of p38 and ERK1/2, as well as antibodies for the total forms of these
proteins.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o Detection and Analysis:

o The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

o The band intensities are quantified using densitometry software, and the levels of
phosphorylated proteins are normalized to the total protein levels.

Signaling Pathways and Mechanisms of Action

TID43 functions as an ATP-competitive inhibitor of protein kinase CK2. Inhibition of CK2 by
TID43 has been shown to induce significant changes in cell shape and the cytoskeleton in
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human astrocytes and vascular endothelial cells. This is accompanied by the activation of the
p38 and ERK1/2 mitogen-activated protein kinase (MAPK) signaling pathways.

Logical Workflow for TID43 Cellular Effects

Negative Regulation
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Caption: TID43 inhibits CK2, leading to activation of p38/ERK and cytoskeletal changes.
Experimental Workflow for Investigating TID43 Effects
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Caption: Workflow for studying TID43's effects on cell morphology and signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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